The synthesis of PK68 involves several key steps:
The synthesis employs various reagents including bis(pinacolato)diboron and palladium catalysts, which facilitate the formation of the core structure of PK68 through coupling reactions. The final product exhibits significant stability and can be effectively utilized in both in vitro and in vivo studies .
PK68 features a molecular structure characterized by a pyridine ring substituted with a carbamate group. Its chemical formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structural representation can be depicted as follows:
This arrangement contributes to its biological activity by influencing its interactions with target proteins involved in cellular signaling pathways.
PK68 participates in various chemical reactions primarily centered around its role as an inhibitor of receptor-interacting protein kinase 1. Key reactions include:
The mechanism of action for PK68 involves the selective inhibition of receptor-interacting protein kinase 1, which plays a pivotal role in necroptosis—a form of programmed cell death associated with inflammatory responses. By inhibiting this kinase:
PK68 exhibits the following physical properties:
Key chemical properties include:
These properties facilitate its use in both laboratory settings and potential clinical applications.
PK68 has several notable applications within scientific research:
Receptor-Interacting Protein Kinase 1 is a master regulatory serine/threonine kinase with dual functional roles in controlling cellular survival, inflammation, and programmed cell death pathways. Its molecular architecture comprises three critical domains: an N-terminal kinase domain that catalyzes autophosphorylation events, an intermediate domain housing the Receptor-Interacting Protein Homotypic Interaction Motif for signal complex assembly, and a C-terminal death domain enabling interactions with death receptors like Tumor Necrosis Factor Receptor 1 [1] [6]. Within Tumor Necrosis Factor Receptor 1 signaling, Receptor-Interacting Protein Kinase 1 exhibits context-dependent functionality—acting as a scaffold for nuclear factor kappa-light-chain-enhancer of activated B cells activation in Complex 1 (ubiquitinated state) or as an executioner of cell death when deubiquitinated and incorporated into Complexes 2a/2b [1] [3]. This mechanistic duality positions Receptor-Interacting Protein Kinase 1 as a pivotal therapeutic target for pathologies involving dysregulated inflammation and cell death, including neurodegenerative conditions, autoimmune disorders, and metastatic cancers.
Necroptosis represents a lytic, caspase-independent programmed necrosis pathway coordinated by Receptor-Interacting Protein Kinase 1, Receptor-Interacting Protein Kinase 3, and Mixed Lineage Kinase Domain-Like Pseudokinase. Upon Tumor Necrosis Factor alpha stimulation combined with caspase inhibition (e.g., via Z-VAD) or ubiquitination defects, Receptor-Interacting Protein Kinase 1 undergoes autophosphorylation, recruiting Receptor-Interacting Protein Kinase 3 via Receptor-Interacting Protein Homotypic Interaction Motif interactions [1] [5]. This "necrosome" complex phosphorylates Mixed Lineage Kinase Domain-Like Pseudokinase, triggering its oligomerization, plasma membrane translocation, and membrane disruption—culminating in inflammatory cellular leakage [1] [6]. PK68 potently disrupts this cascade by binding the kinase domain of Receptor-Interacting Protein Kinase 1 in a DLG-out configuration (characteristic of type II inhibitors), competitively inhibiting adenosine triphosphate binding with half-maximal inhibitory concentration values of ~90 nM in vitro [2] [8]. It demonstrates cross-species efficacy with half-maximal effective concentration values of 23 nM in human colon carcinoma HT-29 cells and 13 nM in mouse fibroblast L929 cells, effectively blocking Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like Pseudokinase phosphorylation and necrosome assembly [2] [5]. Beyond Tumor Necrosis Factor signaling, PK68 inhibits Toll-Like Receptor 3/4-mediated necroptosis in murine and rat macrophages, underscoring its broad applicability against Receptor-Interacting Protein Kinase 1-dependent inflammatory cascades [5].
Table 1: Cellular Efficacy Profile of PK68 in Necroptosis Inhibition
Cell Line | Species | Stimulus | EC₅₀ (nM) | Key Effects |
---|---|---|---|---|
HT-29 | Human | Tumor Necrosis Factor alpha/Smac Mimetic/Z-VAD | 23 | Abolished phosphorylation of Receptor-Interacting Protein Kinase 1, Receptor-Interacting Protein Kinase 3, Mixed Lineage Kinase Domain-Like Pseudokinase |
L929 | Mouse | Tumor Necrosis Factor alpha/Smac Mimetic/Z-VAD | 13 | Suppressed necrosome formation & cell lysis |
Bone Marrow-Derived Macrophages | Mouse | Lipopolysaccharides/Z-VAD or Poly(I:C)/Z-VAD | 15–30 | Blocked Toll-Like Receptor-mediated necroptosis |
Receptor-Interacting Protein Kinase 1-mediated necroptosis drives neuroinflammation and neuronal loss in Alzheimer’s disease, Amyotrophic Lateral Sclerosis, and Multiple Sclerosis. Post-mortem analyses reveal elevated Receptor-Interacting Protein Kinase 1 expression and activation in microglia and degenerating neurons of Alzheimer’s disease patients, correlating with tau hyperphosphorylation and cognitive decline [3] [7]. In Amyotrophic Lateral Sclerosis models, mutant superoxide dismutase 1 potentiates Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3 signaling, accelerating motor neuron death via Mixed Lineage Kinase Domain-Like Pseudokinase-dependent membrane permeabilization [3]. PK68 demonstrates therapeutic potential by traversing the blood-brain barrier (validated in murine pharmacokinetic studies) and inhibiting central nervous system necroinflammation [5] [8]. In lipopolysaccharides-induced neuroinflammation models, PK68 significantly reduces microglial activation and proinflammatory cytokine release (e.g., Tumor Necrosis Factor alpha, Interleukin-1 beta) by blocking Receptor-Interacting Protein Kinase 1-dependent nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways [1] [5]. However, challenges persist in achieving sufficient receptor occupancy for chronic neurodegeneration, driving efforts to develop brain-penetrant positron emission tomography ligands (e.g., [¹⁸F]WL8) to quantify target engagement [7].
Receptor-Interacting Protein Kinase 1 promotes metastatic dissemination by facilitating endothelial barrier transmigration of circulating tumor cells. Tumor Necrosis Factor alpha activates Receptor-Interacting Protein Kinase 1 in endothelial cells, triggering necroptosis and vascular hyperpermeability that enables tumor cell extravasation into distant tissues [5] [8]. PK68 inhibits this process at nanomolar concentrations in vitro by preserving endothelial integrity—without directly affecting tumor cell proliferation or invasion [5]. Intravenous administration of PK68 (5 mg/kg) in murine models reduces pulmonary metastasis nodules by >70% for melanoma (B16-F10) and lung carcinoma (Lewis Lung Carcinoma) cells [2] [5]. Mechanistically, PK68 blocks Tumor Necrosis Factor alpha-induced phosphorylation of vascular endothelial cadherin and disruption of endothelial adherens junctions, as evidenced by immunofluorescence and Western blot analyses [5] [8]. Furthermore, PK68 modulates tumor-associated macrophage polarization by suppressing Receptor-Interacting Protein Kinase 1 kinase activity-dependent interleukin-1 alpha/interleukin-6 release, indirectly inhibiting metastatic niche formation [5] [6].
Table 2: Anti-Metastatic Effects of PK68 in Preclinical Models
Cancer Model | Cell Line | PK68 Regimen | Outcome | Proposed Mechanism |
---|---|---|---|---|
Melanoma lung metastasis | B16-F10 (C57BL/6 mice) | 5 mg/kg intravenously | 73% reduction in lung nodules | Inhibition of endothelial necroptosis & tumor cell transmigration |
Lung carcinoma metastasis | Lewis Lung Carcinoma (C57BL/6 mice) | 5 mg/kg intravenously | 68% reduction in lung colonization | Preservation of vascular endothelial cadherin junctions |
In vitro endothelial barrier | Human Umbilical Vein Endothelial Cells | 100 nM pretreatment | Blocked tumor cell transmigration | Suppressed Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like Pseudokinase phosphorylation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7